
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Compounds with complex chemical structures similar to the query compound have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant in clinical applications for managing emesis and depression. For example, a compound described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, exhibits high affinity and oral activity as an h-NK(1) receptor antagonist, showing effectiveness in preclinical tests relevant to its clinical efficacy in emesis and depression (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms in Binge Eating
Research into the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption highlights the potential of certain compounds to act as selective antagonists, providing insights into novel pharmacological treatments for eating disorders with a compulsive component. This area of study is particularly relevant for understanding the behavioral effects of chemical compounds on food intake and stress-related eating behaviors (Piccoli et al., 2012).
Anticancer Applications
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, including those with indole moieties, have been studied for their cytotoxicity against various human tumor cell lines. Such research underscores the potential anticancer applications of complex molecules, indicating that compounds with specific structural features can be highly active against cancer cells (Basu Baul et al., 2009).
Insecticide Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure, shows extremely strong activity especially against lepidopterous pests. Research in this area highlights the importance of structural uniqueness in developing effective insecticides, suggesting potential agricultural applications for similarly structured compounds (Tohnishi et al., 2005).
Synthesis of Di- and Mono-Oxalamides
Novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors demonstrate the utility of certain chemical reactions in creating compounds with potential biological and pharmaceutical applications. This research indicates the synthetic versatility and potential applications of oxalamide derivatives in various scientific fields (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12-7-8-13(9-16(12)21)23-20(27)19(26)22-10-18(25)15-11-24(2)17-6-4-3-5-14(15)17/h3-9,11,18,25H,10H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJFKZDPGBCQQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
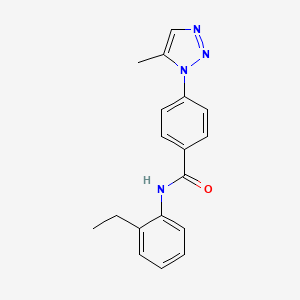
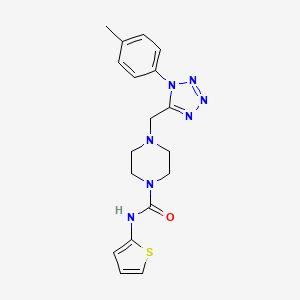
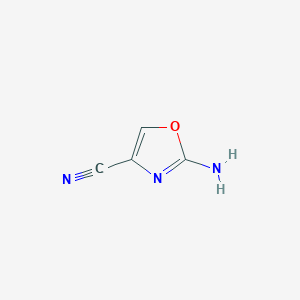
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)
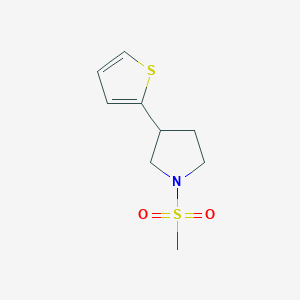

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)
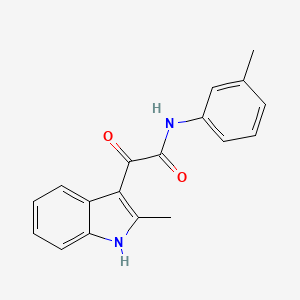

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
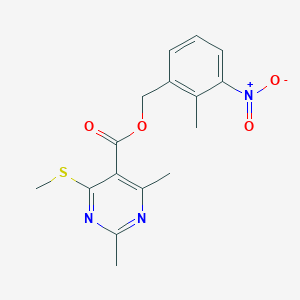

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)